Azido-PEG1-t-butyl ester Azido-PEG1-t-butyl ester Azido-PEG1-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1374658-85-1
VCID: VC0520218
InChI: InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Molecular Formula: C9H17N3O3
Molecular Weight: 215.25

Azido-PEG1-t-butyl ester

CAS No.: 1374658-85-1

Cat. No.: VC0520218

Molecular Formula: C9H17N3O3

Molecular Weight: 215.25

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG1-t-butyl ester - 1374658-85-1

Specification

CAS No. 1374658-85-1
Molecular Formula C9H17N3O3
Molecular Weight 215.25
IUPAC Name tert-butyl 3-(2-azidoethoxy)propanoate
Standard InChI InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
Standard InChI Key YQLWGRGAPJGNNQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Azido-PEG1-t-butyl ester (catalog number ADC-L-M0356) is classified as a non-cleavable linker designed specifically for bioconjugation applications. The molecular structure features an azide functional group and a carboxylic acid ester (COOR/Ester) group connected through a short, single-unit polyethylene glycol (PEG) chain . This structural arrangement provides chemical versatility while maintaining a relatively low molecular weight compared to longer-chain PEG derivatives.

Fundamental Chemical Properties

The compound possesses several key physicochemical properties that define its behavior in chemical and biological systems. These properties are summarized in the following table:

PropertyValue
CAS Number1374658-85-1
Molecular FormulaC9H17N3O3
Molecular Weight215.3 g/mol
Primary Functional GroupAzide
Secondary Functional GroupCOOR/Ester (t-butyl protected)
PEG ClassificationPEG
CleavabilityNon-cleavable
Standard Purity95%

The azide group (-N3) serves as a highly reactive handle for bioorthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . The t-butyl ester provides protection for the carboxylic acid functionality, allowing for selective deprotection under mild acidic conditions when needed for further conjugation steps.

Structural Advantages

The structural design of Azido-PEG1-t-butyl ester confers several advantages for bioconjugation applications. The single PEG unit serves as a short spacer that provides minimal distance between conjugation points while still offering some degree of hydrophilicity and flexibility . This balance is crucial for maintaining the biological activity of conjugated biomolecules while enabling efficient coupling reactions.

Bioconjugation Applications

Azido-PEG1-t-butyl ester has emerged as a valuable tool in various bioconjugation strategies, particularly in research related to antibody-drug conjugates (ADCs) and other therapeutic conjugates. The compound's non-cleavable nature makes it suitable for applications where stable linkages are required between biomolecules.

Click Chemistry Applications

The azide functional group enables Azido-PEG1-t-butyl ester to participate in click chemistry reactions, which are characterized by high specificity, high yields, and mild reaction conditions. These properties make click chemistry particularly valuable for bioconjugation of sensitive biomolecules. The compound can readily react with alkyne-functionalized molecules to form stable triazole linkages through copper-catalyzed or strain-promoted cycloaddition reactions .

Role in Antibody-Drug Conjugates

In ADC development, linkers like Azido-PEG1-t-butyl ester serve critical functions in connecting cytotoxic payloads to antibodies. The non-cleavable nature of this linker ensures that the drug remains attached to the antibody until the entire conjugate is internalized and degraded within target cells. This property can potentially enhance the therapeutic window by reducing premature drug release in circulation .

Other Bioconjugation Applications

Beyond ADCs, Azido-PEG1-t-butyl ester can be employed in various other bioconjugation applications, including:

  • Protein modification for improved pharmacokinetics

  • Surface functionalization of nanoparticles

  • Preparation of bioconjugated imaging agents

  • Development of bioorthogonal labeling strategies for biological research

The versatility of the azide-alkyne click chemistry makes this compound adaptable to diverse research contexts where controlled bioconjugation is needed .

Comparative Analysis with Related Compounds

Positioning Azido-PEG1-t-butyl ester within the broader family of bioconjugation linkers provides valuable context for understanding its specific advantages and limitations. Several related compounds offer different structural features that may be preferable for specific applications.

Comparison with Other PEGylated Azides

When compared to other azide-functionalized PEG derivatives, Azido-PEG1-t-butyl ester represents one of the shortest PEG chain options. This characteristic makes it suitable for applications where minimal spacing is desired, though it offers less hydrophilicity and flexibility than longer-chain alternatives such as Azido-PEG4-alcohol (ADC-L-S0227) .

Comparison with Acid-PEG1-t-butyl ester

Acid-PEG1-t-butyl ester (ADC-L-395) shares the PEG1 spacing and t-butyl protection of the carboxylic acid but lacks the azide functionality. This related compound has a molecular weight of 218.3 g/mol and the molecular formula C10H18O5 . The absence of the azide group means that different conjugation chemistry must be employed, typically through the free carboxylic acid after deprotection of the t-butyl group.

Comparison with Branched PEG Derivatives

More complex structures, such as N-(Azido-PEG3)-N-Bis(PEG1-t-butyl ester), offer branched architectures with multiple functional groups. This compound (CAS No. 2086689-00-9) has a significantly higher molecular weight (576.7 g/mol) and contains both an azide group and two t-butyl protected carboxylic acids . Such branched derivatives provide opportunities for multi-point conjugation but at the cost of increased molecular complexity and size.

Research Applications and Future Directions

The utility of Azido-PEG1-t-butyl ester extends across various research domains, with particular relevance to drug delivery, bioconjugation methodology development, and materials science. Current research applications and potential future directions deserve consideration.

Current Research Applications

Current applications of Azido-PEG1-t-butyl ester in research settings include:

  • Development of next-generation antibody-drug conjugates

  • Exploration of bioorthogonal chemistry in living systems

  • Creation of functionalized biomaterials for tissue engineering

  • Design of targeted drug delivery systems

The compound's dual functionality (azide for click chemistry and protected carboxylic acid for subsequent modification) makes it particularly valuable for multi-step bioconjugation strategies.

Future Research Directions

Several promising research directions may expand the utility of Azido-PEG1-t-butyl ester:

  • Integration into automated bioconjugation platforms

  • Development of site-specific conjugation methods with enhanced precision

  • Investigation of structure-activity relationships in PEGylated bioconjugates

  • Application in emerging therapeutic modalities beyond traditional ADCs

As bioconjugation technologies continue to evolve, compounds like Azido-PEG1-t-butyl ester are likely to find increasingly sophisticated applications in both research and therapeutic development.

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